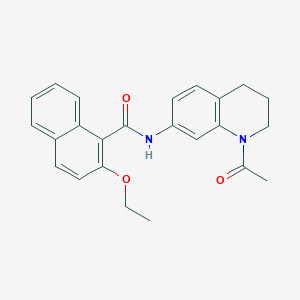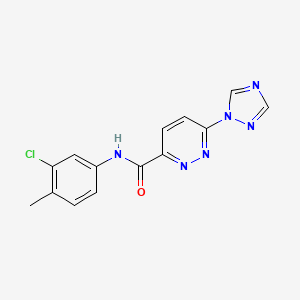
N-(3-chloro-4-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(3-chloro-4-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound that is presumed to have significant pharmaceutical importance due to the presence of pyridazine and triazole rings. These types of compounds are often explored for various biological activities, including herbicidal, anti-inflammatory, and antitumor properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from various substituted phenylacetates or benzene derivatives. For instance, a related compound, 4-(3-trifluoromethylphenyl)pyridazine, was synthesized starting from ethyl 2-(3-trifluoromethylphenyl)acetate, proceeding through several intermediates to yield a series of novel derivatives with potential herbicidal activities . Similarly, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide involved the condensation of an isocyanato compound with an aminated indazole derivative . These methods could provide insights into the possible synthetic routes for this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and theoretical calculations. For example, the structure of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was confirmed by X-ray diffraction (XRD) and supported by density functional theory (DFT) calculations . These techniques are crucial for confirming the geometry and electronic structure of the molecule, which are essential for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of such compounds is influenced by the electronic distribution within the molecule. The presence of electron-withdrawing or electron-donating groups can affect the reactivity towards nucleophilic or electrophilic attack. For instance, the NBO analysis of a related compound showed increased electron density at nitrogen and carbon atoms, which affects bond lengths and vibrational frequencies . These insights are valuable for predicting the chemical behavior of this compound in various reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like this compound can be inferred from related studies. The HOMO-LUMO gap and global reactivity descriptors provide information about the chemical stability and reactivity of the molecule . Additionally, the first hyperpolarizability and NBO analysis can suggest non-linear optical properties and the extent of π-electron delocalization, which are important for materials science applications .
Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds, such as pyridazine analogs and triazolo-pyridazine derivatives, emphasizes their significance in medicinal chemistry due to their varied pharmaceutical properties. For instance, a study dedicated to the synthesis, structure analysis, and theoretical calculations of a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, highlights the pharmaceutical importance of such heterocyclic compounds. The synthesis process involved several steps, including treating specific precursors in dry dichloromethane followed by heating with chloroamine T. The structure was elucidated using spectroscopic techniques and confirmed by X-ray diffraction. Theoretical calculations were performed to compare experimental and theoretical values, enhancing our understanding of the compound's electronic properties and intermolecular interactions (Sallam et al., 2021).
Biological Activities
The research also extends into evaluating the biological activities of pyridazine and triazolo-pyridazine derivatives, including their potential antitumor, antimicrobial, and herbicidal properties. For instance, novel N-arylpyrazole-containing enaminones synthesized from reactions with active methylene compounds showed significant antitumor and antimicrobial activities. These compounds demonstrated inhibition effects comparable to those of 5-fluorouracil against certain human cancer cell lines, suggesting their potential as therapeutic agents (Riyadh, 2011).
Another study on novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers showed that these compounds not only serve in industrial applications but also exhibit high efficiency in in vitro screenings for antioxidant, antitumor against Ehrlich ascites carcinoma cell line, and antimicrobial activities. This highlights the dual utility of such compounds in both technological and biomedical fields (Khalifa et al., 2015).
Antidiabetic Potential
Furthermore, triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials , aiming to develop them as anti-diabetic medications. The compounds showed strong inhibition potential, indicating their promise as new therapeutic options for diabetes management (Bindu et al., 2019).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O/c1-9-2-3-10(6-11(9)15)18-14(22)12-4-5-13(20-19-12)21-8-16-7-17-21/h2-8H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVWKPGCLXGQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3017050.png)
![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol](/img/structure/B3017051.png)
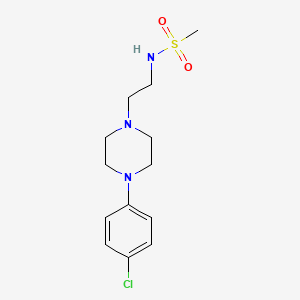
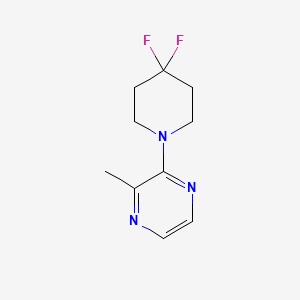
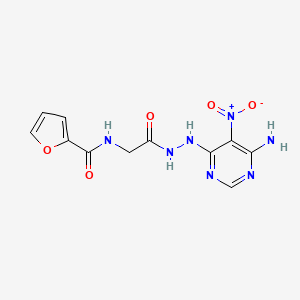
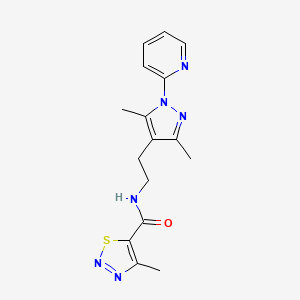
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone](/img/structure/B3017060.png)

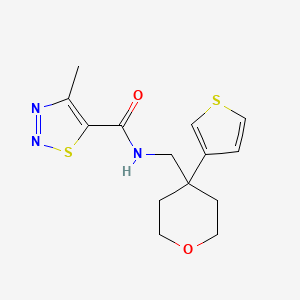
![N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3017064.png)
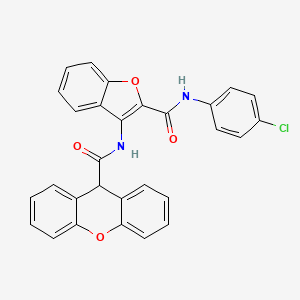
![3,4-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,5-oxadiazol-2-ium-2-olate](/img/structure/B3017067.png)

